molecular formula C11H11N3O2 B2412043 4-(Ethylamino)quinazoline-7-carboxylic acid CAS No. 1343229-66-2

4-(Ethylamino)quinazoline-7-carboxylic acid

Cat. No. B2412043
CAS RN: 1343229-66-2
M. Wt: 217.228
InChI Key: OSXLFFPDLUKKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylamino)quinazoline-7-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2 . It is a type of quinazoline, a class of organic compounds that are known for their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One such method involves the conversion of primary amide to a nitrile, leading to the in situ generation of KOH, which hydrolyzes isatoic anhydride to give a 1-cyano-2-amine 3-acid-potassium salt .


Molecular Structure Analysis

The molecular structure of 4-(Ethylamino)quinazoline-7-carboxylic acid can be represented by the InChI code: 1S/C11H11N3O2/c1-2-12-10-8-4-3-7 (11 (15)16)5-9 (8)13-6-14-10/h3-6H,2H2,1H3, (H,15,16) (H,12,13,14) .


Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions. For instance, oxidation of quinazoline in dilute aqueous acid with two equivalents of hydrogen peroxide at room temperature gives 3,4-dihydro-4-oxo quinazoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Ethylamino)quinazoline-7-carboxylic acid include a molecular weight of 217.23 . It is a powder at room temperature .

Scientific Research Applications

Anti-Cancer Properties

Quinazoline derivatives, including 4-(Ethylamino)quinazoline-7-carboxylic acid, have shown promise as potential anti-cancer agents. Researchers have observed their inhibitory effects on cancer cell growth and proliferation. These compounds may interfere with key cellular pathways, making them attractive candidates for targeted therapies against various cancers .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Quinazoline derivatives, such as our compound of interest, exhibit anti-inflammatory properties. They may modulate inflammatory mediators and suppress excessive immune responses. These effects could be valuable in managing inflammatory conditions .

Anti-Bacterial Effects

Quinazoline derivatives have demonstrated antibacterial activity against various pathogens. By disrupting bacterial cell walls or interfering with essential enzymes, they could serve as potential antibiotics. Further research is needed to explore their efficacy and safety .

Analgesic Potential

Some quinazoline compounds, including 4-(Ethylamino)quinazoline-7-carboxylic acid, exhibit analgesic properties. They may alleviate pain by targeting pain receptors or modulating neurotransmitter pathways. Investigating their mechanisms of action could lead to novel pain management strategies .

Anti-Viral Applications

Quinazoline derivatives have been explored for their anti-viral effects. These compounds may inhibit viral replication or entry into host cells. Their potential in combating viral infections warrants further investigation .

Vasodilation and Hypotensive Effects

Interestingly, a specific N2-methyl-N4-quinazoline-2,4-diaminemethyl) compound has been found to induce vasodilation in resistance vasculature. This effect is linked to hypotension, making it relevant for cardiovascular research .

Other Potential Applications

Beyond the mentioned fields, quinazoline derivatives have been studied for their roles in tuberculosis treatment, anti-oxidation, anti-malarial activity, and more. Their versatility and diverse effects make them intriguing subjects for ongoing research .

Mechanism of Action

While the specific mechanism of action for 4-(Ethylamino)quinazoline-7-carboxylic acid is not mentioned in the retrieved papers, quinazoline derivatives are known to exhibit a wide range of bioactivities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Safety and Hazards

The safety information for 4-(Ethylamino)quinazoline-7-carboxylic acid includes hazard statements such as H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(ethylamino)quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXLFFPDLUKKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)quinazoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.